1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a compound that belongs to the category of organoheterocyclic compounds, specifically classified as a guanidine derivative. Its chemical structure features a 6,7-dimethoxyisoquinoline moiety linked to a propyl group through a guanidine functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Source: The compound is cataloged under the CAS number 21384-05-4 and has various synonyms including Crispine C and AGN-PC-0MY4H1 . It is primarily sourced from chemical suppliers specializing in specialty materials.
The synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be approached through several methods, often involving the formation of the isoquinoline core followed by the attachment of the guanidine group. A common synthetic route includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity during synthesis but are often proprietary or unpublished in literature.
The molecular formula of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is , with a molecular weight of approximately 292.38 g/mol.
The structure can be represented using SMILES notation as COC1=C(C=C2C(NCCC2=C1)CCCN=C(N)N)OC, indicating the presence of methoxy groups and a complex cyclic framework typical of isoquinolines .
The chemical reactivity of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be characterized by its ability to participate in various reactions typical for guanidines and isoquinolines:
Technical details regarding specific reaction conditions and outcomes would require experimental data from synthetic studies.
Data on specific targets or pathways would require further investigation into pharmacological studies.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) would provide additional insights into the physical and chemical properties.
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine has potential applications in medicinal chemistry due to its structural features that may confer biological activity:
Further research into its pharmacokinetics and toxicity profiles would be essential for evaluating its viability as a therapeutic agent.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9